molecular formula C8H11NO B13151844 5-Amino-5-cyclopropylpent-1-yn-3-one

5-Amino-5-cyclopropylpent-1-yn-3-one

Cat. No.: B13151844
M. Wt: 137.18 g/mol
InChI Key: YTUFMDVSVGHBER-UHFFFAOYSA-N
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Description

5-Amino-5-cyclopropylpent-1-yn-3-one is an organic compound with the molecular formula C8H11NO. It is a cyclopropyl derivative with an amino group and a triple bond, making it an interesting subject for chemical research and applications .

Preparation Methods

The synthesis of 5-Amino-5-cyclopropylpent-1-yn-3-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylacetylene with an appropriate amine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or water at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Amino-5-cyclopropylpent-1-yn-3-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds.

Common reagents and conditions used in these reactions include catalysts, solvents like ethanol or water, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway but can include various substituted derivatives and heterocyclic compounds.

Scientific Research Applications

5-Amino-5-cyclopropylpent-1-yn-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 5-Amino-5-cyclopropylpent-1-yn-3-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s structure allows it to interact with various biological targets, leading to its diverse range of activities .

Comparison with Similar Compounds

5-Amino-5-cyclopropylpent-1-yn-3-one can be compared with other similar compounds, such as:

    5-Amino-1-pentyn-3-one: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    5-Amino-5-methylpent-1-yn-3-one: Contains a methyl group instead of a cyclopropyl group, leading to different chemical properties and applications.

    5-Amino-5-phenylpent-1-yn-3-one:

The uniqueness of this compound lies in its cyclopropyl group, which imparts specific steric and electronic effects, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5-amino-5-cyclopropylpent-1-yn-3-one

InChI

InChI=1S/C8H11NO/c1-2-7(10)5-8(9)6-3-4-6/h1,6,8H,3-5,9H2

InChI Key

YTUFMDVSVGHBER-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)CC(C1CC1)N

Origin of Product

United States

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